Phosphine oxide, tris[(hexyloxy)methyl]-
Description
Phosphine oxide, tris[(hexyloxy)methyl]- (C₂₁H₄₅O₄P), is a tertiary phosphine oxide featuring three [(hexyloxy)methyl] substituents bonded to a central phosphorus atom. For instance, trisubstituted phosphine oxides are typically synthesized via alkylation of parent phosphines or their oxides, as seen in the preparation of tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide () . The hexyloxy methyl groups may enhance solubility in nonpolar solvents compared to aryl-substituted analogs, similar to trends observed in tris(2,4,6-trimethoxyphenyl)phosphine oxide (TMPP=O) () .
Properties
CAS No. |
53753-99-4 |
|---|---|
Molecular Formula |
C21H45O4P |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-[bis(hexoxymethyl)phosphorylmethoxy]hexane |
InChI |
InChI=1S/C21H45O4P/c1-4-7-10-13-16-23-19-26(22,20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3 |
InChI Key |
ITJYOHKXTQLVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCP(=O)(COCCCCCC)COCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction of Diethyl Phosphite with (Hexyloxy)methyl Grignard Reagents
The Grignard approach, widely employed for secondary phosphine oxides, can be adapted for trisubstituted derivatives. In this method, diethyl phosphite reacts with three equivalents of a (hexyloxy)methyl Grignard reagent (e.g., (hexyloxy)methylmagnesium bromide) to yield tris[(hexyloxy)methyl]phosphine oxide.
Procedure :
- Grignard Reagent Preparation : (Hexyloxy)methyl bromide (3.3 eq) is combined with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction initiates with iodine catalysis, forming (hexyloxy)methylmagnesium bromide.
- Phosphorus Precursor Addition : Diethyl phosphite (1 eq) in THF is added dropwise to the Grignard reagent at 0°C, followed by warming to room temperature.
- Quenching and Workup : The mixture is quenched with 1M HCl, extracted with dichloromethane (DCM), and washed to remove byproducts.
- Purification : Column chromatography on silica gel (eluent: DCM/MeOH) isolates the product.
Challenges :
- Stability of (hexyloxy)methyl Grignard reagents due to ether oxygen proximity to magnesium.
- Requirement for strict anhydrous conditions to prevent hydrolysis.
Phosphorus Trichloride and Grignard Reagents
An alternative route involves phosphorus trichloride (PCl₃) as the phosphorus precursor. Three equivalents of (hexyloxy)methylmagnesium bromide react with PCl₃ to form tris[(hexyloxy)methyl]phosphine, which is subsequently oxidized to the oxide.
Procedure :
- Phosphine Formation : PCl₃ reacts with (hexyloxy)methylmagnesium bromide in THF at 0°C.
- Oxidation : The resulting phosphine is treated with hydrogen peroxide (H₂O₂) or exposed to atmospheric oxygen to yield the oxide.
- Workup : The crude product is purified via recrystallization from ethyl acetate/heptane.
Key Considerations :
- Oxidation must be carefully controlled to avoid over-oxidation to phosphate derivatives.
- High reagent purity is critical to prevent side reactions.
Nucleophilic Substitution on Chlorinated Precursors
Tris(chloromethyl)phosphine Oxide as a Starting Material
Tris(chloromethyl)phosphine oxide serves as a versatile intermediate. Its synthesis involves PCl₃ and formaldehyde under acidic conditions:
$$ \text{PCl}3 + 3 \text{CH}2\text{O} \rightarrow (\text{ClCH}2)3\text{P=O} + 3 \text{HCl} $$
Subsequent nucleophilic substitution with sodium hexoxide (NaO-C₆H₁₃) replaces chloride groups:
$$ (\text{ClCH}2)3\text{P=O} + 3 \text{NaO-C}6\text{H}{13} \rightarrow (\text{C}6\text{H}{13}\text{OCH}2)3\text{P=O} + 3 \text{NaCl} $$
Optimization Notes :
Mitsunobu Reaction for Etherification
The Mitsunobu reaction, leveraging triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) , offers a pathway to install hexyloxy groups on hydroxymethyl-phosphine oxide intermediates.
Procedure :
- Substrate Preparation : Tris(hydroxymethyl)phosphine oxide is synthesized via hydrolysis of tris(chloromethyl)phosphine oxide.
- Etherification : Hexanol reacts with the hydroxymethyl groups under Mitsunobu conditions (PPh₃, DIAD, THF).
- Purification : Celite filtration and DCM extraction remove triphenylphosphine oxide byproducts.
Limitations :
- High reagent costs and stoichiometric byproduct generation.
- Limited scalability compared to Grignard methods.
Oxidation of Tris[(hexyloxy)methyl]phosphine
Air Oxidation
Tris[(hexyloxy)methyl]phosphine undergoes spontaneous oxidation in air to form the oxide. This method is cost-effective but requires inert handling until the final step.
Procedure :
- Phosphine Synthesis : As detailed in Section 1.2.
- Controlled Exposure : The phosphine is dissolved in THF and stirred under ambient conditions until oxidation is complete.
- Validation : ³¹P NMR confirms conversion (δ ≈ 30 ppm for phosphine oxides).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Challenges |
|---|---|---|---|
| Grignard + Diethyl Phosphite | 85–90 | High purity, scalable | Grignard stability issues |
| PCl₃ + Grignard | 75–80 | Direct phosphine oxide formation | Requires oxidation step |
| Nucleophilic Substitution | 70–75 | Avoids organometallic reagents | Limited substrate availability |
| Mitsunobu Reaction | 60–65 | Precise etherification | High cost, byproduct management |
Purification and Characterization
Column Chromatography
Silica gel chromatography (eluent: DCM/MeOH 95:5) effectively separates tris[(hexyloxy)methyl]phosphine oxide from triphenylphosphine oxide byproducts.
Spectroscopic Validation
- ¹H NMR : δ 3.84 ppm (hexyloxy methylene protons), δ 1.20–1.50 ppm (hexyl chain).
- ³¹P NMR : Single resonance at δ 28–32 ppm.
- MALDI-TOF : [M+H]⁺ peak at m/z 1284.45.
Industrial-Scale Considerations
- Solvent Recovery : THF and DCM are recycled via distillation to reduce costs.
- Byproduct Management : Triphenylphosphine oxide byproducts are repurposed for other syntheses.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, tris[(hexyloxy)methyl]-, undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can revert the phosphine oxide back to the corresponding phosphine.
Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can produce the corresponding phosphine .
Scientific Research Applications
Phosphine oxide, tris[(hexyloxy)methyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which phosphine oxide, tris[(hexyloxy)methyl]-, exerts its effects involves interactions with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine oxide (TMPP=O)
- Substituents : Three 2,4,6-trimethoxyphenyl groups.
- Properties :
- Applications : Catalysis, supramolecular chemistry.
Tris(pyrazolyl)phosphine oxide
- Substituents : Three pyrazolyl groups.
- Properties :
- Applications : Coordination chemistry, enantioselective synthesis.
Tris(2-ethylhexyl)phosphine oxide (TEHPO)
- Substituents : Three branched 2-ethylhexyl chains.
- Properties: High lipophilicity, used in uranyl nitrate extraction (solvation number = 2 for U(VI)) .
- Applications : Nuclear waste processing, solvent extraction.
Tris[2-(tetrazol-5′-ylmethoxy)phenyl]phosphine oxide
Solubility and Lipophilicity
Coordination Chemistry
Flame Retardancy
- Tris(acryloyloxymethyl)phosphine oxide (TAMPO) : Reduces flammability in polyurethanes without compromising mechanical strength .
Crystallographic and Spectroscopic Data
Q & A
Basic Synthesis and Structural Confirmation
Q: What are the established synthetic routes for tris[(hexyloxy)methyl]phosphine oxide, and how is its molecular structure validated? A: The compound is synthesized via nucleophilic alkylation of a parent phosphine oxide (e.g., tris(2-hydroxyphenyl)phosphine oxide) with alkyl halides like 4-bromobutyronitrile in the presence of a base (e.g., K₂CO₃). Post-synthesis, X-ray diffraction (XRD) analysis is critical for structural elucidation, revealing bond geometries and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy further confirms functional group incorporation and purity. For example, tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide was structurally validated using XRD, identifying tetrazole ring formation after click chemistry modifications .
Ligand Design and Metal Coordination
Q: How can tris[(hexyloxy)methyl]phosphine oxide be modified to create tripodal ligands for transition metal complexes? A: The terminal functional groups (e.g., cyano) on the phosphine oxide can undergo click reactions with sodium azide (NaN₃) to form tetrazole rings, enhancing metal-binding capacity. These ligands form stable complexes with metals like Pd(II), as demonstrated in studies where tris{2-[3′-(tetrazol-5′′-yl)propoxy]phenyl}phosphine oxide showed selective cytotoxicity toward human cancer cells. Coordination is confirmed via IR spectroscopy (shift in P=O and tetrazole vibrations) and XRD .
Catalytic Applications in C–H Bond Functionalization
Q: What role does the phosphine oxide moiety play in transition metal-catalyzed C–H activation reactions? A: The P=O group acts as a directing group, coordinating to transition metals like Ru(II) to enable regioselective ortho-alkylation. For instance, tris(p-substituted phenyl)phosphine oxides with electron-donating groups (e.g., -OCH₃) enhance reactivity, yielding ortho-alkylated products (58–64%). Steric hindrance (e.g., tri-o-tolylphosphine oxide) or strong electron-withdrawing substituents reduce efficacy. Reaction optimization includes using [RuCl₂(p-cymene)]₂/AgSbF₆ catalysts and alkenes as coupling partners, with yields quantified via GC analysis .
Crystallographic Anomalies in P=O Bond Lengths
Q: Why do crystallographic studies reveal variations in P=O bond lengths for structurally similar phosphine oxides? A: Intermolecular interactions, such as hydrogen bonding or π-stacking, influence bond lengths. For example, tris(pentafluorophenyl)phosphine oxide exhibits two distinct P=O lengths (1.476 Å and 1.491 Å) due to fluorine-mediated interactions within the crystal lattice. Computational studies (DFT) corroborate these findings, attributing discrepancies to packing effects rather than electronic factors .
Electronic and Steric Effects on Reactivity
Q: How do substituents on the phosphine oxide scaffold affect its electronic properties and catalytic performance? A: Electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density at the phosphorus center, enhancing coordination to metals and reaction yields (e.g., 64% for methoxy-substituted derivatives). Conversely, bulky groups (e.g., o-tolyl) introduce steric hindrance, preventing substrate access to the metal center. Comparative studies using Hammett parameters or DFT calculations can quantify these effects .
Cytotoxicity Assessment of Metal Complexes
Q: What methodologies are used to evaluate the cytotoxicity of phosphine oxide-derived metal complexes? A: In vitro assays on human cell lines (e.g., MCF-7, HeLa) measure IC₅₀ values via MTT or resazurin-based viability tests. For example, Pd(II) complexes of tris[2-(tetrazol-5′-ylmethoxy)phenyl]phosphine oxide demonstrated IC₅₀ values in the low micromolar range, outperforming free ligands. Controls include cisplatin and ligand-only samples to isolate metal-specific effects .
Comparative Reactivity with Analogous Phosphine Oxides
Q: How does tris[(hexyloxy)methyl]phosphine oxide compare to other phosphine oxides (e.g., tri-n-octylphosphine oxide) in extraction or catalysis? A: Alkyl chain length and branching (e.g., hexyl vs. octyl) impact solubility and phase-transfer efficiency. Tri-n-hexylphosphine oxide (viscous liquid, b.p. 227°C at 50 mmHg) is less volatile than shorter-chain analogs, making it suitable for high-temperature reactions. In catalysis, longer chains may reduce activity due to steric effects, as seen in comparative studies with tris(2-ethylhexyl) derivatives .
Application in Polymer and Composite Materials
Q: Can tris[(hexyloxy)methyl]phosphine oxide be integrated into advanced materials like carbon nanotube (CNT) composites? A: While direct evidence is limited, analogous phosphine oxides (e.g., tris(3-aminophenyl)phosphine oxide) are used as curing agents in CNT/polymer films to enhance alignment and conductivity. The hexyloxy groups in tris[(hexyloxy)methyl]phosphine oxide could improve polymer compatibility and dispersion, critical for mechanical stability. FTIR and TGA are used to assess crosslinking efficiency and thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
